N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
Description
Chemical Taxonomy and IUPAC Nomenclature
The compound This compound belongs to the class of bis-pyrazolylmethylamines , characterized by two pyrazole rings linked via a methylamine bridge. Its IUPAC name is derived through systematic analysis of its structural components:
- Parent heterocycle : The primary pyrazole ring is substituted at position 1 with a 2-fluoroethyl group, at position 5 with a methyl group, and at position 4 with an amine functional group.
- Substituent : The amine at position 4 is further substituted with a [(1,5-dimethylpyrazol-4-yl)methyl] group, introducing a secondary pyrazole ring with methyl groups at positions 1 and 5.
- Salt form : The hydrochloride salt indicates protonation of the amine group, enhancing solubility and stability.
Structural breakdown :
- Pyrazole core 1 : 1-(2-Fluoroethyl)-5-methylpyrazol-4-amine
- Position 1: 2-Fluoroethyl (-CH₂CH₂F)
- Position 5: Methyl (-CH₃)
- Position 4: Amine (-NH₂) → Modified to -NH-CH₂-(secondary pyrazole)
- Pyrazole core 2 : 1,5-Dimethylpyrazol-4-yl
- Position 1: Methyl (-CH₃)
- Position 5: Methyl (-CH₃)
- Bridge : Methylamine (-CH₂-NH-) connecting the two pyrazole rings.
A comparative analysis with structurally related compounds is provided below:
Historical Development in Heterocyclic Chemistry
The synthesis and application of pyrazole derivatives have evolved significantly since the 19th century, driven by their pharmacological potential. Key milestones relevant to this compound include:
Early pyrazole synthesis (1880s–1950s) :
- Initial methods focused on cyclocondensation reactions, such as the Knorr pyrazole synthesis, which combined hydrazines with 1,3-diketones. These approaches laid the groundwork for functionalizing pyrazole rings with alkyl and aryl groups.
Fluorine incorporation (1990s–present) :
- The introduction of fluorine atoms into heterocycles, exemplified by compounds like 1-(2-fluoroethyl)-5-methylpyrazol-4-amine , emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates. Fluorine’s electronegativity and small atomic radius optimize interactions with biological targets.
Bis-heterocyclic systems (2010s–present) :
Pharmaceutical applications :
Synthetic advancements :
- Multi-step functionalization : Modern routes often employ sequential alkylation and amination steps. For example, introducing the 2-fluoroethyl group via nucleophilic substitution on a precursor pyrazole.
- Salt formation : Hydrochloride salts are preferentially synthesized to improve crystallinity and bioavailability, as demonstrated in related compounds.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-11(7-15-17(9)3)6-14-12-8-16-18(5-4-13)10(12)2;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
UAEJYIIKEWLOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(N(N=C2)CCF)C.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the pyrazole backbone. Two primary approaches dominate literature:
Condensation of 1,5-Dimethylpyrazole with Fluoroethylamine Derivatives
This method involves reacting 1,5-dimethylpyrazole-4-carbaldehyde with 2-fluoroethylamine under acidic conditions, typically using HCl as a catalyst. The aldehyde group undergoes nucleophilic attack by the amine, forming an imine intermediate, which cyclizes to yield the pyrazole core.
Table 1: Reaction Conditions for Pyrazole Core Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Solvent | Ethanol/Water (7:3) | |
| Catalyst | HCl (1.2 equiv) | |
| Reaction Time | 6–8 hours | |
| Yield | 68–72% |
Functionalization with Methyl and Fluoroethyl Groups
After forming the pyrazole core, methyl and fluoroethyl substituents are introduced via alkylation. A two-step protocol is commonly employed:
- Methylation : Treatment with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours.
- Fluoroethylation : Reaction with 1-bromo-2-fluoroethane using sodium hydride as a base in tetrahydrofuran (THF), achieving 85% conversion.
Optimization of Key Reaction Parameters
Solvent Selection and Catalysis
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. Catalytic systems involving HCl or NaH improve yields by 15–20% compared to uncatalyzed reactions.
Temperature and Time Dependencies
Elevated temperatures (80–100°C) accelerate imine formation but risk side reactions such as over-alkylation. Kinetic studies show optimal yields at 90°C with a 7-hour reaction window.
Purification and Isolation Techniques
Crystallization
The hydrochloride salt is precipitated by adding concentrated HCl to the crude product in ethanol, followed by cooling to −20°C. This method achieves >95% purity but requires precise control of pH and temperature.
Table 2: Crystallization Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| HCl Concentration | 6 M | |
| Cooling Temperature | −20°C | |
| Final Purity | 95–97% |
Chromatographic Purification
For laboratory-scale synthesis, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) resolves unreacted starting materials. Industrial processes favor continuous chromatography systems to reduce solvent use by 40%.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Patents describe tubular flow reactors operating at 10–20 mL/min, enabling higher throughput (1–2 kg/day) compared to batch methods. Key advantages include:
Green Chemistry Innovations
Recent advancements replace halogenated solvents with cyclopentyl methyl ether (CPME), a renewable solvent with comparable efficiency and lower toxicity.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation generates N-oxide derivatives, which are minimized by:
- Strict stoichiometric control (fluoroethylamine:pyrazole = 1.05:1)
- Addition of radical scavengers (e.g., BHT).
Hydrolysis of Fluoroethyl Groups
Exposure to moisture during storage hydrolyzes the fluoroethyl moiety to ethanol. Solutions include:
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Batch Alkylation | 72% | 95% | Low |
| Continuous Flow | 85% | 98% | High |
| Microwave-Assisted | 78% | 96% | Medium |
Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment, limiting industrial adoption.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride. Research indicates that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on various pyrazole derivatives showed that compounds with similar structures to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine exhibited IC50 values in the micromolar range against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability, demonstrating significant cytotoxicity compared to control groups .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress makes it a candidate for further research in treating conditions like Alzheimer's disease.
Data Table: Neuroprotective Activity
Pest Control
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride has shown promise as an insecticide. Its effectiveness against various agricultural pests is attributed to its specific action on insect nervous systems.
Case Study:
In field trials, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls. The compound was tested against common pests such as aphids and whiteflies, demonstrating a high degree of efficacy .
Herbicide Development
Research into the herbicidal properties of pyrazole derivatives has revealed that N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride can inhibit the growth of certain weed species.
Data Table: Herbicidal Efficacy
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole Core Modifications
Fluorine-Containing Substituents
- Target’s 2-Fluoroethyl: Moderate lipophilicity; fluorine reduces metabolic oxidation compared to non-fluorinated analogs .
- Difluoromethyl (): Stronger electron withdrawal than mono-fluoro groups, altering reactivity and stability .
Salt Forms
- Hydrochloride Salts (Target, ) : Improve solubility for in vivo applications; common in amine-containing pharmaceuticals .
- Free Base Analogs (): Lower solubility but higher membrane permeability in non-ionized form .
Physicochemical Properties
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H18FN5.ClH/c1-9-6... |
| InChI Key | FVADYMSSSIYQJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CNC2=CN(N=C2C)CCF.Cl |
Biological Activity Overview
This compound is primarily investigated for its activity against various biological targets, including enzymes and receptors involved in critical physiological processes. The compound's structure suggests potential interactions with biological macromolecules, which can lead to various pharmacological effects.
Research indicates that pyrazole derivatives often exhibit their biological effects through:
- Inhibition of Enzymes : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, compounds like celecoxib are widely used as anti-inflammatory agents due to their selective inhibition of COX-2.
- Modulation of Protein Kinases : Some studies suggest that pyrazole derivatives can modulate protein kinases such as LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in Parkinson's disease. This modulation can lead to neuroprotective effects and alterations in cellular signaling pathways.
- Anticancer Activity : Certain pyrazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
Anticancer Activity
A study published in Pharmaceutical Research explored the anticancer potential of pyrazole derivatives, including the compound . The research demonstrated that these compounds could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity against specific cancer types .
Neuroprotective Effects
Another significant area of research focuses on the neuroprotective properties of pyrazole derivatives. A recent investigation highlighted that this compound exhibited protective effects on neuronal cells subjected to oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the biological activity of this compound, a comparison with other known pyrazole derivatives is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
